molecular formula C16H17N3O4S B497773 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole CAS No. 927636-56-4

1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B497773
CAS RN: 927636-56-4
M. Wt: 347.4g/mol
InChI Key: ZNYSTMVDVJKCII-UHFFFAOYSA-N
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Description

1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as DESBT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to act as an electron transport material in OLEDs and OSCs by facilitating the transfer of electrons from the active layer to the electrode. In catalysis, 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole acts as a ligand and coordinates with the transition metal catalyst to facilitate the reaction. In medicinal chemistry, 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole is believed to inhibit the activity of kinases by binding to the ATP-binding site.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole. However, studies have shown that 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has several advantages for lab experiments, including its ease of synthesis, high stability, and low toxicity. However, 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has limitations, including its limited solubility in organic solvents and its tendency to form aggregates in solution.

Future Directions

1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has potential for future research in various fields, including organic electronics, catalysis, and medicinal chemistry. In organic electronics, future research could focus on improving the efficiency and stability of OLEDs and OSCs by optimizing the properties of 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole. In catalysis, future research could focus on developing new transition metal-catalyzed reactions using 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole as a ligand. In medicinal chemistry, future research could focus on developing 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole derivatives with improved kinase inhibitory activity.
Conclusion:
1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a unique chemical compound that has potential applications in various fields, including organic electronics, catalysis, and medicinal chemistry. Its ease of synthesis, high stability, and low toxicity make it an attractive candidate for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole.

Synthesis Methods

1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole can be synthesized through a simple two-step reaction process. The first step involves the reaction of 2,4-diethoxyaniline with chlorosulfonic acid to form 2,4-diethoxyphenylsulfonyl chloride. The second step involves the reaction of 2,4-diethoxyphenylsulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base to form 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole.

Scientific Research Applications

1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields, including organic electronics, catalysis, and medicinal chemistry. In organic electronics, 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been used as an electron transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In catalysis, 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been used as a ligand in transition metal-catalyzed reactions. In medicinal chemistry, 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been studied for its potential as a kinase inhibitor.

properties

IUPAC Name

1-(2,4-diethoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-22-12-9-10-16(15(11-12)23-4-2)24(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSTMVDVJKCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

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